An In-depth Technical Guide to the Basic Properties and Structure of H-Met-Asp-OH
An In-depth Technical Guide to the Basic Properties and Structure of H-Met-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties and structure of the dipeptide Methionyl-Aspartic acid (H-Met-Asp-OH). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles essential physicochemical data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its study. While specific experimental data for this dipeptide is not extensively available in public literature, this guide synthesizes information from established methodologies and predictive tools to offer a thorough and practical understanding of H-Met-Asp-OH.
Introduction
H-Met-Asp-OH, a dipeptide composed of L-methionine and L-aspartic acid, is a molecule of interest in various biochemical and pharmaceutical research areas.[1] Dipeptides play crucial roles in cellular metabolism and signaling, and their unique physicochemical properties can be leveraged in drug design and delivery. Understanding the basic properties and structure of H-Met-Asp-OH is fundamental to exploring its potential biological activities, such as its reported ability to inhibit the formation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[2] This guide provides a detailed examination of its structural features, physicochemical characteristics, and the experimental procedures required for its synthesis and analysis.
Structure and Basic Properties
The chemical structure of H-Met-Asp-OH consists of a methionine residue linked to an aspartic acid residue via a peptide bond. The molecule possesses a free amino group at the N-terminus (from methionine), a free carboxyl group at the C-terminus (from aspartic acid), and an additional carboxyl group in the side chain of the aspartic acid residue.
Table 1: Basic Properties of H-Met-Asp-OH
| Property | Value | Source/Method |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | PubChem[3] |
| Molecular Formula | C9H16N2O5S | PubChem[3] |
| Molecular Weight | 264.30 g/mol | PubChem[3] |
| Canonical SMILES | CSCC--INVALID-LINK--O)C(=O)O">C@@HN | PubChem |
| CAS Number | 14595-65-4 | Pharmaffiliates |
Physicochemical Properties
The physicochemical properties of H-Met-Asp-OH are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.
Table 2: Physicochemical Data of H-Met-Asp-OH
| Parameter | Predicted/Estimated Value | Notes |
| pKa1 (α-carboxyl) | ~2.34 | Estimated based on typical C-terminal pKa values. |
| pKa2 (Asp side-chain) | ~3.86 | Estimated based on the pKa of the aspartic acid side chain. |
| pKa3 (α-amino) | ~9.69 | Estimated based on typical N-terminal pKa values. |
| Isoelectric Point (pI) | 3.10 | Calculated using an online isoelectric point calculator. |
| LogP (octanol-water) | -3.48 | Extrapolated from the Human Metabolome Database. |
| Appearance | Solid | Human Metabolome Database (for the isomeric Asp-Met). |
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis, purification, and characterization of H-Met-Asp-OH, based on established principles of peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) of H-Met-Asp-OH
This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.
Materials:
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Fmoc-Asp(OtBu)-Wang resin
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Fmoc-Met-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
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Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
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Fmoc Deprotection:
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Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
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Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
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Methionine Coupling:
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In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
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Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
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Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
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Wash the resin with DMF (3x) and DCM (3x).
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Final Fmoc Deprotection: Repeat the deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
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Dry the crude peptide pellet under vacuum.
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Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Reagents:
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Preparative HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in HPLC-grade water
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Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
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Lyophilizer
Procedure:
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Sample Preparation: Dissolve the crude H-Met-Asp-OH in Mobile Phase A.
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Chromatography:
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Equilibrate the C18 column with Mobile Phase A.
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Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 0-40% over 30 minutes).
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Monitor the elution at 220 nm.
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Fraction Collection: Collect fractions corresponding to the major peak.
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Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized dipeptide.
Table 3: Predicted ¹H-NMR Chemical Shifts for H-Met-Asp-OH in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Met α-CH | ~4.0 | dd |
| Met β-CH₂ | ~2.1-2.3 | m |
| Met γ-CH₂ | ~2.6 | t |
| Met ε-CH₃ | ~2.1 | s |
| Asp α-CH | ~4.5 | dd |
| Asp β-CH₂ | ~2.8-3.0 | m |
Note: Predicted shifts are based on typical values for amino acid residues in peptides and can vary depending on solvent and pH.
Mass spectrometry is used to confirm the molecular weight of the dipeptide.
Expected Results:
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Method: Electrospray Ionization (ESI-MS)
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Expected [M+H]⁺: m/z 265.0853
Predicted Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the peptide bond is typically the most labile. The major fragments would be the b- and y-ions.
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b₂-ion (H-Met-Asp⁺): Cleavage of the peptide bond with the charge retained on the N-terminal fragment.
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y₁-ion (H-Asp-OH⁺): Cleavage of the peptide bond with the charge retained on the C-terminal fragment.
Other fragments resulting from side-chain losses may also be observed.
Logical Workflow and Pathway Diagrams
As no specific signaling pathways involving H-Met-Asp-OH are well-documented, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the sequential steps from starting materials to the final, characterized product.
Conclusion
This technical guide provides a foundational understanding of the dipeptide H-Met-Asp-OH, consolidating its structural and physicochemical properties. The detailed, albeit generalized, experimental protocols for its synthesis, purification, and characterization offer a practical framework for researchers. While further experimental investigation is required to fully elucidate its biological roles and precise physicochemical parameters, this document serves as a valuable starting point for future studies and applications in drug development and biochemical research.
